molecular formula C17H19Cl2N5O B12399354 5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide

5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide

Cat. No.: B12399354
M. Wt: 380.3 g/mol
InChI Key: NIRRYSZOCVRVCY-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group, a dichlorophenyl group, a piperidinyl group, and a triazole ring, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the dichlorophenyl group: This step involves the use of chlorination reactions with reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the triazole ring: This can be accomplished through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the piperidinyl group: This step involves nucleophilic substitution reactions using piperidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
  • 5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide

Uniqueness

5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the piperidinyl group and the triazole ring provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19Cl2N5O

Molecular Weight

380.3 g/mol

IUPAC Name

5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H19Cl2N5O/c18-12-6-7-14(13(19)10-12)24-16(11-4-5-11)20-15(21-24)17(25)22-23-8-2-1-3-9-23/h6-7,10-11H,1-5,8-9H2,(H,22,25)

InChI Key

NIRRYSZOCVRVCY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC(=O)C2=NN(C(=N2)C3CC3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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